molecular formula C8H18ClNO2 B1433448 Propan-2-yl 4-aminopentanoate hydrochloride CAS No. 1795436-37-1

Propan-2-yl 4-aminopentanoate hydrochloride

Cat. No.: B1433448
CAS No.: 1795436-37-1
M. Wt: 195.69 g/mol
InChI Key: KDCQYXIHKQKUCG-UHFFFAOYSA-N
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Description

Propan-2-yl 4-aminopentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency. The compound is also known by its IUPAC name, isopropyl 4-aminopentanoate hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-aminopentanoate hydrochloride typically involves the esterification of 4-aminopentanoic acid with isopropanol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-aminopentanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl 4-aminopentanoate hydrochloride is versatile and finds applications in various fields, including:

    Pharmaceuticals: It is used as a potential therapeutic agent in drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Research: It is used to improve product quality and efficiency in various industrial processes.

Mechanism of Action

The mechanism by which propan-2-yl 4-aminopentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to influence metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 4-aminobutanoate hydrochloride
  • Isopropyl 4-aminopentanoate
  • Methyl 4-aminopentanoate hydrochloride

Uniqueness

Propan-2-yl 4-aminopentanoate hydrochloride is unique due to its specific ester and amino acid derivative structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

propan-2-yl 4-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)11-8(10)5-4-7(3)9;/h6-7H,4-5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQYXIHKQKUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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